5-Methoxy-2,3-diphenylpyrazine is a chemical compound classified under the pyrazine derivatives, characterized by its unique molecular structure and various potential applications in scientific research. Its molecular formula is , with a molecular weight of approximately 262.31 g/mol . This compound has garnered interest due to its potential biological activities and utility in organic synthesis.
5-Methoxy-2,3-diphenylpyrazine is derived from the pyrazine family, a class of aromatic heterocycles known for their diverse chemical properties and biological activities. Pyrazines are often utilized in pharmaceuticals, agrochemicals, and as flavoring agents. The specific compound can be synthesized through various methods involving different precursors and reagents .
The synthesis of 5-methoxy-2,3-diphenylpyrazine typically involves several steps, which may include:
A detailed synthesis route includes:
The molecular structure of 5-methoxy-2,3-diphenylpyrazine features a pyrazine ring substituted with two phenyl groups and a methoxy group. The structural formula can be represented as follows:
Key structural data:
5-Methoxy-2,3-diphenylpyrazine can participate in various chemical reactions typical of pyrazines:
The stability of the compound during these reactions is crucial for maintaining its integrity and functionality in applications .
Quantitative data regarding its efficacy and potency in biological assays would require further empirical studies .
5-Methoxy-2,3-diphenylpyrazine has potential applications in several fields:
Ongoing research into its properties and applications could reveal further uses in medicinal chemistry and materials science .
Pyrazines represent a fundamental class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms at para positions. Their exceptional chemical versatility stems from the electron-deficient nature of the diazine ring, which facilitates diverse electrophilic and nucleophilic substitution reactions. Beyond their natural occurrence in flavors and fragrances (e.g., alkylated pyrazines contribute to roasted food aromas), synthetic pyrazine derivatives constitute over 20% of commercially available pharmaceuticals. Medicinally significant pyrazine derivatives include the antitubercular drug pyrazinamide, the antihypertensive agent vardenafil, and numerous kinase inhibitors in oncology pipelines [1] [3].
The structural adaptability of the pyrazine scaffold allows for targeted modifications:
Table 1: Therapeutic Applications of Representative Pyrazine Derivatives
Compound | Biological Activity | Structural Features |
---|---|---|
Pyrazinamide | Antitubercular | Unsubstituted pyrazinamide core |
Vardenafil | PDE5 Inhibition (Erectile Dysfunction) | Ethylpiperazine-functionalized pyrazine |
5-Methoxy-2,3-diphenylpyrazine | Experimental tyrosinase inhibition | Methoxy group at C5; phenyl rings at C2/C3 |
5-Methoxy-2,3-diphenylpyrazine (C₁₇H₁₄N₂O) integrates three distinct moieties that synergistically define its behavior:
Orthogonal Phenyl Rings: X-ray crystallography of closely related compounds shows the phenyl rings at C2 and C3 adopt near-perpendicular orientations relative to the pyrazine plane (dihedral angles: 75-89°). This steric decoupling minimizes conjugation between the aryl systems and the heterocycle while enabling π-stacking interactions in solid-state assemblies [1].
Hydrogen Bonding Capability: The pyrazine nitrogens serve as hydrogen bond acceptors, with molecular electrostatic potential (MEP) mapping indicating their nucleophilic character remains intact despite steric crowding from phenyl groups.
Table 2: Key Structural Parameters of 5-Methoxy-2,3-diphenylpyrazine
Parameter | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Weight | 262.31 g/mol | Mass Spectrometry |
Aromatic System | Three conjugated π-systems | UV-Vis (λₘₐₓ ≈ 275 nm) |
Electron Density Distribution | Polarized (C5/C6 electron-rich) | DFT Calculations |
Dihedral Angles (C2/C3-Ph) | 75-89° | X-ray Crystallography |
Hydrogen Bond Acceptor Sites | N1 and N4 | Molecular Modeling |
The chemistry of pyrazines has evolved through three transformative phases:
Golden Age of Heterocycles (1960s-1990s): Methodological breakthroughs enabled complex substitutions. The discovery of pyrazinamide's antimycobacterial properties (1952) stimulated medicinal interest. Crucially, the introduction of palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) in the 1980s permitted the efficient arylation of halogenated pyrazines, making structures like 5-methoxy-2,3-diphenylpyrazine synthetically accessible. This era also established the fundamental photophysical understanding of π-extended pyrazines [1] [3].
Modern Era (2000s-Present): Advances include:
Table 3: Historical Milestones in Pyrazine Chemistry Relevant to 5-Methoxy-2,3-diphenylpyrazine
Year | Milestone | Significance |
---|---|---|
1899 | Synthesis of 2,3-diphenylpyrazine | Established core scaffold |
1952 | Introduction of pyrazinamide | Demonstrated therapeutic potential of pyrazines |
1985 | First Pd-catalyzed arylation of pyrazines | Enabled efficient access to triarylpyrazines |
2010 | Directed ortho-metalation protocols | Permitted regioselective C5 functionalization |
2023 | Tyrosinase inhibition studies | Identified biological potential of methoxy-diphenyl variants [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7